6-Acetyl-1h-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-acetyl-1h-indole-2-carboxylic acid, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Acetyl-1h-indole-2-carboxylic acid are largely derived from its indole core. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole-2-carboxylic acid has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1h-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Friedel-Crafts acylation of indole with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as DMF and POCl3, followed by acetylation .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds .
Scientific Research Applications
6-Acetyl-1h-indole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
6-Methoxyindole-2-carboxylic acid: Known for its potential therapeutic applications.
Uniqueness: 6-Acetyl-1h-indole-2-carboxylic acid is unique due to its acetyl group at the 6-position, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and binding affinity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-acetyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-3-8-5-10(11(14)15)12-9(8)4-7/h2-5,12H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKUXFNRLNAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.